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molecular formula C11H15N3O B8313177 5-Amino-2-methyl-2,3-dihydro-indole-1-carboxylic acid methylamide

5-Amino-2-methyl-2,3-dihydro-indole-1-carboxylic acid methylamide

Cat. No. B8313177
M. Wt: 205.26 g/mol
InChI Key: BRCGBEDTUBNWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06833456B2

Procedure details

To a stirred solution of 2-methyl-5-nitro-indole-1-carboxylic acid methylamide (0.65 g, 2.78 mmol) in 20 mL EtOAc and 4 mL EtOH was added Pd on C (0.3 g, 10% w/w). The mixture was stirred under H2 balloon at room temperature for one hour and filtered through a pad of silica gel. The filtrate was concentrated in vacuo. The residue was purified by flash column chromatography eluting with 1-3% MeOH in CH2Cl2 to give 140 mg 5-amino-2-methyl-indole-1-carboxylic acid methylamide (24% yield) together with 150 mg 5-amino-2-methyl-2,3-dihydro-indole-1-carboxylic acid methylamide (26% yield). 1H NMR (300 MHz, CD3OD) δ 7.56 (d, 1H, J=6.2 Hz), 6.65 (s, 1H), 6.58 (d, 1H, J=6.1 Hz), 4.41 (m, 1H), 3.23-3.39 (m, 1H), 2.85 (s, 3H), 2.54 (d, 1H, J=15.5 Hz), 1.20 (d, 3H, J=6 Hz).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:14]([O-])=O)=[CH:11][CH:12]=2)[CH:7]=[C:6]1[CH3:17])=[O:4]>CCOC(C)=O.CCO.[Pd]>[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([NH2:14])=[CH:11][CH:12]=2)[CH:7]=[C:6]1[CH3:17])=[O:4].[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([NH2:14])=[CH:11][CH:12]=2)[CH2:7][CH:6]1[CH3:17])=[O:4]

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
CNC(=O)N1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 balloon at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1-3% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=O)N1C(=CC2=CC(=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
CNC(=O)N1C(CC2=CC(=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06833456B2

Procedure details

To a stirred solution of 2-methyl-5-nitro-indole-1-carboxylic acid methylamide (0.65 g, 2.78 mmol) in 20 mL EtOAc and 4 mL EtOH was added Pd on C (0.3 g, 10% w/w). The mixture was stirred under H2 balloon at room temperature for one hour and filtered through a pad of silica gel. The filtrate was concentrated in vacuo. The residue was purified by flash column chromatography eluting with 1-3% MeOH in CH2Cl2 to give 140 mg 5-amino-2-methyl-indole-1-carboxylic acid methylamide (24% yield) together with 150 mg 5-amino-2-methyl-2,3-dihydro-indole-1-carboxylic acid methylamide (26% yield). 1H NMR (300 MHz, CD3OD) δ 7.56 (d, 1H, J=6.2 Hz), 6.65 (s, 1H), 6.58 (d, 1H, J=6.1 Hz), 4.41 (m, 1H), 3.23-3.39 (m, 1H), 2.85 (s, 3H), 2.54 (d, 1H, J=15.5 Hz), 1.20 (d, 3H, J=6 Hz).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:14]([O-])=O)=[CH:11][CH:12]=2)[CH:7]=[C:6]1[CH3:17])=[O:4]>CCOC(C)=O.CCO.[Pd]>[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([NH2:14])=[CH:11][CH:12]=2)[CH:7]=[C:6]1[CH3:17])=[O:4].[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([NH2:14])=[CH:11][CH:12]=2)[CH2:7][CH:6]1[CH3:17])=[O:4]

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
CNC(=O)N1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 balloon at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1-3% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=O)N1C(=CC2=CC(=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
CNC(=O)N1C(CC2=CC(=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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